Aqueous Solubility of the Sodium Salt vs. the Neutral Free Base
The sodium salt form intrinsically provides higher aqueous solubility than the neutral 5(1H)-one tautomer (CAS 27287-73-6), which is classified as an Acute Tox. 4 / Skin Irrit. 2 / Eye Irrit. 2A substance and has limited water dispersibility [1]. While a direct head-to-head solubility measurement for the two exact forms is not published, the general principle that organic acid sodium salts exhibit logS improvements of 1–2 log units over their free acid/base forms is well-established in salt-screening literature [2]. In practical procurement, this means the sodium salt can be used directly in aqueous reaction media without additional solubilizers, reducing step count and improving process mass intensity.
| Evidence Dimension | Aqueous solubility (qualitative / inferred logS improvement) |
|---|---|
| Target Compound Data | Sodium salt; readily dispersible in water (vendor consensus: >10 mg/mL in water at ambient temperature). |
| Comparator Or Baseline | Neutral 5(1H)-one form; low aqueous solubility (<1 mg/mL estimated from structural analogs). |
| Quantified Difference | Solubility enhancement estimated at ≥10-fold; exact logS values not available from public domain data. |
| Conditions | Ambient temperature, deionized water; inferred from salt-form property trends. |
Why This Matters
For researchers designing aqueous-phase synthetic steps or preparing stock solutions for biological assays, the sodium salt eliminates the need for organic co-solvents that could interfere with downstream reactions or cell-based readouts.
- [1] ECHA C&L Inventory, 2-amino-6-methyl-1,2,4-triazolo[1,5-a]pyrimidin-5(1H)-one (CAS 27287-73-6), Notified Classification. View Source
- [2] Serajuddin, A.T.M., Adv. Drug Deliv. Rev., 2007, 59, 603–616. Salt formation to improve drug solubility. View Source
